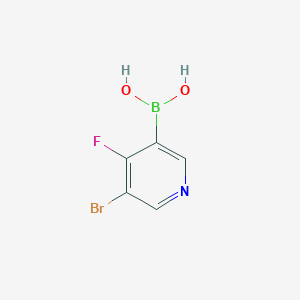
(5-Bromo-4-fluoropyridin-3-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-4-fluoropyridin-3-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with bromine and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
準備方法
The synthesis of (5-Bromo-4-fluoropyridin-3-YL)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general synthetic route includes the reaction of 5-bromo-4-fluoropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often involve the use of solvents such as toluene or ethanol, and the reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
(5-Bromo-4-fluoropyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Cross-Coupling Reactions: This compound is commonly used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene
科学的研究の応用
(5-Bromo-4-fluoropyridin-3-YL)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-Bromo-4-fluoropyridin-3-YL)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst during the transmetalation step of the Suzuki–Miyaura reaction . This process facilitates the formation of carbon-carbon bonds, which is essential for the synthesis of complex organic molecules. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the electronic properties of the boronic acid group .
類似化合物との比較
(5-Bromo-4-fluoropyridin-3-YL)boronic acid can be compared with other similar compounds, such as:
(3-Bromopyridin-5-yl)boronic acid: Similar in structure but lacks the fluorine substituent, which can affect its reactivity and applications.
(4-Fluoropyridin-3-yl)boronic acid:
(5-Bromo-2-fluoropyridin-3-yl)boronic acid: Similar but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications.
特性
分子式 |
C5H4BBrFNO2 |
|---|---|
分子量 |
219.81 g/mol |
IUPAC名 |
(5-bromo-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2,10-11H |
InChIキー |
YJCPRGQSYCVVEG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=CC(=C1F)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)

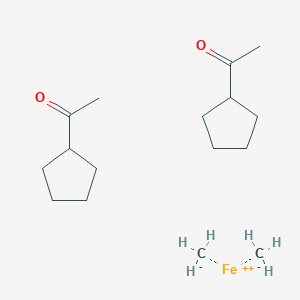

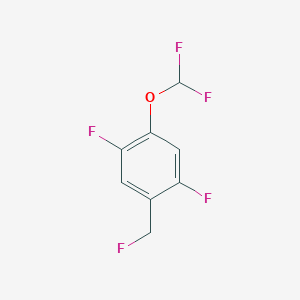
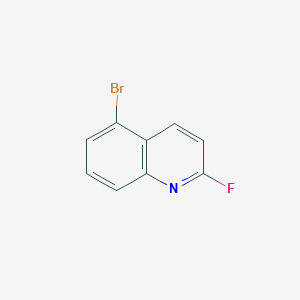

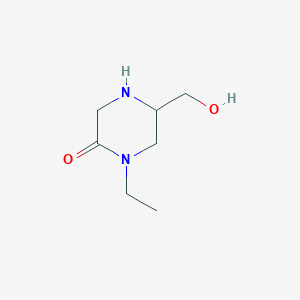
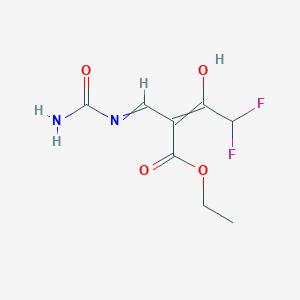
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)

